(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBQSJHFYZIPH-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64927-38-4 | |
| Record name | L-cis-Pyrrolidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As Amino Acid Analogs in Biochemical Research
The primary significance of pyrrolidine-2,4-dicarboxylic acid and its stereoisomers in biochemical and neuropharmacological research lies in their function as conformationally restricted analogs of L-glutamic acid. L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, but its inherent conformational flexibility makes it challenging to study the specific spatial requirements of its various binding sites. Pyrrolidine-2,4-dicarboxylic acid imposes rigid constraints on the relative positions of the two carboxyl groups and the amino group, mimicking specific conformations of glutamate (B1630785).
This structural rigidity is a powerful research tool. By synthesizing and studying the different stereoisomers, researchers can map the precise three-dimensional pharmacophore required for interaction with different glutamate-binding proteins. For instance, certain isomers can selectively interact with glutamate transporters without significantly binding to excitatory glutamate receptors. nih.gov This selectivity is crucial for isolating and studying the function of glutamate uptake, a vital process for terminating synaptic transmission and preventing excitotoxicity. nih.govnih.gov The L-trans isomer, in particular, has been extensively used as a selective inhibitor of glutamate transport to investigate the consequences of impaired glutamate clearance in neuronal cell cultures and other experimental models. dntb.gov.uasigmaaldrich.com
Overview of Stereoisomeric Forms in Research Contexts
The biological activity of pyrrolidine-2,4-dicarboxylic acid is critically dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). These are also often referred to by their relative stereochemistry as cis (where the carboxyl groups are on the same side of the ring) and trans (where they are on opposite sides). The differential pharmacology of these isomers has been instrumental in defining the structural requirements of glutamate (B1630785) transporter proteins.
Research has demonstrated that the L-trans-(2S,4R) diastereomer is a potent and selective competitive inhibitor of high-affinity, sodium-dependent glutamate transport. nih.gov It acts as a substrate for the transporters, meaning it is taken up by the cell, and can induce the release of endogenous glutamate through transporter reversal. nih.govnih.gov This action effectively increases the extracellular concentration of glutamate. In contrast, the other stereoisomers generally exhibit much weaker activity at the glutamate transporter sites. This stark difference in activity highlights the specific conformational preference of the glutamate uptake system, which is distinct from the structural requirements of NMDA, kainate, or AMPA receptors. nih.gov
The table below summarizes the reported inhibitory activities of different pyrrolidine-2,4-dicarboxylic acid stereoisomers on glutamate uptake.
| Isomer | Common Name | Type | Ki (µM) for D-[³H]aspartate uptake | Reference(s) |
| (2S,4R) | L-trans-PDC | trans | 40-145 | nih.gov |
| (2S,4S) | L-cis-PDC | cis | - | - |
| (2R,4S) | D-trans-PDC | trans | - | - |
| (2R,4R) | D-cis-PDC | cis | - | - |
| cis-ACBD | - | - | >145 | nih.gov |
| Data for cis and other trans isomers are often reported as having significantly lower affinity compared to L-trans-PDC, though specific Ki values are not always provided in comparative studies. |
Historical Context of Pyrrolidine 2,4 Dicarboxylic Acid in Neuropharmacological Investigations
Enantioselective Synthesis Approaches for Specific Stereoisomers
Achieving high enantioselectivity is paramount in the synthesis of specific stereoisomers of pyrrolidine-2,4-dicarboxylic acid. Various methods have been developed to this end, including enzymatic resolution, the use of chiral auxiliaries, and asymmetric catalysis.
Enzymatic Resolution Techniques
Enzymatic resolution offers a powerful and green approach for the separation of enantiomers. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been utilized in the stereoselective synthesis of chiral 2-substituted pyrrolidines. acs.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone. acs.org By selecting the appropriate transaminase, it is possible to access both enantiomers of the desired product with high enantiomeric excess (ee >95%). acs.org This biocatalytic approach has been successfully applied to the synthesis of a range of chiral 2-substituted pyrrolidines and piperidines starting from commercially available ω-chloroketones. acs.org
Another biocatalytic method involves the use of laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones. These intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce highly functionalized pyrrolidine-2,3-diones with the formation of new all-carbon quaternary stereocenters. rsc.org This method has been shown to be efficient and stereoselective, yielding products in moderate to good yields (42–91%). rsc.org
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are commonly employed to induce stereoselectivity in the synthesis of pyrrolidine (B122466) derivatives. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the diastereoselective synthesis of densely substituted pyrrolidines. acs.orgnih.gov For instance, N-tert-butanesulfinylazadienes can undergo a [3+2] cycloaddition reaction with azomethine ylides, catalyzed by Ag₂CO₃, to yield proline derivatives with high regio- and diastereoselectivity. acs.orgnih.gov The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org
Similarly, the use of pyrrolidine-based chiral auxiliaries attached to N-acyliminium ions allows for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines through nucleophilic addition. scilit.com
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis provides an efficient route to enantiomerically enriched pyrrolidines. Organocatalysis, in particular, has seen significant advancements. Proline and its derivatives are widely used as organocatalysts for various asymmetric reactions. nih.govresearchgate.netresearchgate.net For example, a proline-based organocatalyst containing an oxadiazolone heterocycle has been shown to effectively catalyze stereoselective aldol (B89426) reactions, producing products with excellent stereoselectivities (dr: 97:3, ee >99.9%). tandfonline.com
Metal-based catalysts are also extensively used. Iridacycle complexes derived from chiral amines can catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org Rhodium(II) catalysts have been employed for consecutive C–H insertions to create C₂-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, a combination of a nickel catalyst and benzaldehyde (B42025) can facilitate the C(sp³)–H alkylation and arylation of amides using simple aryl or alkyl halides. organic-chemistry.org
A "clip-cycle" synthesis strategy, catalyzed by a chiral phosphoric acid, allows for the modular and enantioselective synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk This method involves the aza-Michael cyclization of an N-protected amine to yield enantioenriched pyrrolidines. whiterose.ac.uk
Hydrolysis of Esters and Precursors in Synthesis
The hydrolysis of ester functionalities is a crucial step in the final stages of synthesizing pyrrolidine-2,4-dicarboxylic acid and its derivatives, unmasking the carboxylic acid groups. This transformation is typically achieved under basic or acidic conditions.
Basic hydrolysis, often referred to as saponification, is commonly performed using alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). google.commnstate.edu The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. mnstate.edu A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. mnstate.edu For example, the hydrolysis of a protected tert-butyl (S)-4-methyleneprolinate derivative using aqueous KOH successfully affords the corresponding N-Boc-4-methyleneproline. mdpi.com
Acid-catalyzed hydrolysis is an alternative method, typically employing strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water. mnstate.edu This reaction is reversible and driven to completion by using an excess of water. mnstate.edu For instance, the treatment of di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate with 2 M hydrochloric acid leads to the formation of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride. nih.gov Similarly, amide hydrolysis under acidic conditions with 40% aqueous H₂SO₄ has been used to obtain a 2,3-cis diastereomer of a pyrrolidine derivative. nih.gov
The choice of hydrolysis conditions is critical to avoid unwanted side reactions, such as epimerization at adjacent stereocenters.
Synthesis from Chiral Starting Materials, e.g., L-Proline Derivatives
The use of readily available chiral starting materials, such as L-proline and its derivatives, provides a convenient and efficient pathway to complex pyrrolidine structures, including (2S,4S)-pyrrolidine-2,4-dicarboxylic acid. nih.gov This approach, often termed the "chiral pool" strategy, leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product. acs.org
For example, (2S,4R)-4-hydroxy-L-proline is a common precursor for the synthesis of various pyrrolidine-containing drugs. nih.govsigmaaldrich.com It can be converted into its ester and subsequently protected with a Boc group to serve as a versatile intermediate. nih.gov The synthesis of cis-4-fluoro-L-proline begins with the esterification of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. nih.gov To access the trans-4-fluoro-L-proline, an inversion of the configuration at the 4-hydroxyl group of (2S,4R)-N-Boc-4-hydroxy-L-proline is performed. nih.gov
L-proline itself can be used to synthesize 4-substituted prolines, which can then act as organocatalysts. researchgate.net Furthermore, the Hofmann-Löffler-Freytag reaction, when applied to N-chloro-L-amino acids, can yield δ-chlorinated compounds that cyclize to form optically pure L-prolines without the need for resolution. researchgate.net
Introduction and Removal of Protecting Groups (e.g., Fmoc, Boc) in Complex Derivatives
In the synthesis of complex derivatives of pyrrolidine-2,4-dicarboxylic acid, particularly in the context of peptide synthesis, the use of protecting groups for the amino and carboxylic acid functionalities is essential to prevent side reactions and ensure regioselectivity. creative-peptides.compeptide.com The most commonly used amino-protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.org
The Boc group is stable under basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). americanpeptidesociety.org This orthogonality allows for the selective deprotection of the α-amino group while side-chain protecting groups, which are often also acid-labile but require harsher conditions for removal, remain intact. The Boc group is widely used in both solution-phase and solid-phase peptide synthesis. creative-peptides.compeptide.com For instance, in the synthesis of daclatasvir, a bis-pyrrolidine derivative is reacted with N-(methoxycarbonyl)-L-valine where the Boc group protects the amino function. nih.gov
The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as piperidine (B6355638) or pyrrolidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.comamericanpeptidesociety.orgacs.orgresearchgate.net The mild deprotection conditions make the Fmoc strategy particularly suitable for the synthesis of long and complex peptides. americanpeptidesociety.org Pyrrolidine has been identified as an efficient base for Fmoc removal, expanding the range of usable solvents to less polar mixtures. acs.orgresearchgate.net
An exploration of the synthetic methodologies for creating derivatives of the pivotal chemical scaffold, this compound, reveals a sophisticated landscape of chemical innovation. These strategies are crucial for introducing diverse functional groups, which in turn allows for the fine-tuning of the molecule's biological and chemical properties. The derivatization of this pyrrolidine core is a key area of research, particularly for developing compounds with specific therapeutic activities.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Stereochemical Configuration on Receptor Binding and Efficacy
The stereochemistry of pyrrolidine-2,4-dicarboxylic acid is a critical determinant of its biological activity, with the (2S,4S) configuration often being essential for potent interactions with specific receptors and transporters. The rigid, cyclic structure of the pyrrolidine (B122466) ring places the two carboxylic acid groups in defined spatial orientations, and even subtle changes to this arrangement can lead to a dramatic loss of affinity and efficacy.
Research on the isomers of the closely related compound, 4-aminopyrrolidine-2,4-dicarboxylate (APDC), highlights the stringent stereochemical requirements of glutamate (B1630785) receptors. In one study, the four isomers of APDC were synthesized and evaluated for their effects at these receptors. The (2R,4R)-APDC isomer was identified as a potent and highly selective agonist for a specific group of metabotropic glutamate receptors (mGluRs), while the other isomers demonstrated significantly lower or no activity. nih.gov This high degree of stereospecificity underscores the importance of the precise spatial arrangement of the functional groups for optimal receptor binding. The (2S,4S) configuration of pyrrolidine-2,4-dicarboxylic acid similarly dictates its interaction with its target proteins, ensuring a complementary fit within the binding pocket.
Influence of Substituents on Pyrrolidine Ring and Carboxylic Acid Groups
The introduction of substituents onto the pyrrolidine ring or the modification of the carboxylic acid groups of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid provides a powerful strategy for modulating its pharmacological profile. These modifications can enhance potency, improve selectivity for specific receptor subtypes, and alter pharmacokinetic properties.
Effect of Aromatic and Heteroaromatic Moieties on Selectivity
The incorporation of aromatic and heteroaromatic moieties can significantly enhance the selectivity of pyrrolidine-2,4-dicarboxylic acid analogs. These bulky substituents can introduce additional binding interactions, such as van der Waals forces and pi-stacking, with specific residues in the receptor binding pocket, thereby favoring binding to one receptor subtype over another.
A notable example, although on a closely related stereoisomer, is the development of (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid as a selective antagonist for the kainic acid receptor subtype 1 (GluK1). researchgate.netnih.gov In this case, the attachment of a carboxyphenoxy group at the 4-position of the pyrrolidine ring led to a compound with high affinity and selectivity for GluK1. researchgate.netnih.gov This demonstrates the principle that appending aromatic groups can effectively tailor the selectivity profile of the parent molecule. Structure-activity relationship studies on this class of compounds revealed that the nature of the atom linking the pyrrolidine and phenyl rings is crucial for receptor selectivity. nih.gov
Role of Fluorination in Enhancing Biological Activity
Fluorination is a widely used strategy in medicinal chemistry to enhance various molecular properties, including metabolic stability, membrane permeability, and binding affinity. The introduction of fluorine atoms into the this compound scaffold can lead to analogs with improved biological activity. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interaction with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's half-life.
While specific studies on the fluorination of this compound are not abundant in the provided search results, the general principles of fluorine in drug design are well-established. The strategic placement of fluorine atoms can lead to more potent and pharmacokinetically robust compounds.
Conformational Analysis and its Correlation with Pharmacological Profile
The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. researchgate.net The preferred conformation of the ring and the relative orientation of the two carboxylic acid groups are critical for its pharmacological activity. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide valuable insights into the bioactive conformation of the molecule.
The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which is a significant advantage in drug design. researchgate.net The substituents on the pyrrolidine ring can influence its conformational preferences, and by extension, its biological activity. Understanding the relationship between conformation and activity is essential for the design of analogs with optimized pharmacological profiles.
Design of Constrained Analogs for Receptor Specificity
To further enhance receptor specificity, constrained analogs of this compound can be designed and synthesized. By introducing conformational rigidity into the molecule, for example, by creating bicyclic structures, the number of accessible conformations is reduced. This can lock the molecule into a conformation that is optimal for binding to a specific receptor subtype while being unfavorable for binding to others.
The synthesis of N(1)-substituted derivatives of the related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid serves as an example of creating constrained analogs to modulate activity at group II metabotropic glutamate receptors. nih.govjohnshopkins.edu These modifications can result in compounds with agonist, partial agonist, or antagonist activity, demonstrating the utility of this approach in fine-tuning the pharmacological properties. nih.govjohnshopkins.edu
Comparative Studies with Endogenous Ligands (e.g., Glutamate) and Other Dicarboxylic Acids
This compound is an analog of the endogenous neurotransmitter glutamate. nih.gov Its rigid structure, compared to the flexible backbone of glutamate, provides a valuable tool for probing the conformational requirements of glutamate receptors and transporters.
L-trans-pyrrolidine-2,4-dicarboxylic acid (often referring to the biologically active isomer) is a potent inhibitor of glutamate transporters. scbt.com It acts as a substrate for these transporters and can induce glutamate release through transporter reversal. nih.gov Comparative studies have shown that while it interacts with the glutamate binding sites, its rigid structure leads to a different pharmacological profile compared to the endogenous ligand. For instance, its inhibitory effects on glutamate uptake can lead to an increase in extracellular glutamate concentrations.
Below is a table summarizing the activity of a related pyrrolidine dicarboxylate analog at various glutamate receptors, illustrating the high degree of selectivity that can be achieved.
| Compound | Target | Activity (IC50) |
| (2R,4R)-APDC | mGluRs | 6.49 µM |
| (2R,4R)-APDC | NMDA Receptor | No effect up to 100 µM |
| (2R,4R)-APDC | AMPA Receptor | No effect up to 100 µM |
| (2R,4R)-APDC | Kainate Receptor | No effect up to 100 µM |
Data for the related compound (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) is presented to illustrate stereoselectivity. nih.gov
Here is a table showcasing the binding affinity and functional activity of a substituted pyrrolidine-2-carboxylic acid derivative, highlighting the impact of aromatic substitution.
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) |
| (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid | GluK1 | 4 µM | 6 µM |
This data for a related stereoisomer demonstrates the potency of aryloxy-substituted pyrrolidine dicarboxylic acids. researchgate.netnih.gov
Theoretical and Computational Studies in Chemical Biology
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, its structural similarity to the neurotransmitter glutamate (B1630785) makes it a candidate for interaction with glutamate receptors and transporters.
While specific, detailed docking studies exclusively focused on the (2S,4S) isomer are not extensively available in the public domain, the broader class of pyrrolidine (B122466) dicarboxylic acids has been a subject of interest. For instance, analogs are known to be potent inhibitors of glutamate transporters. Computational docking studies on related pyrrolidine derivatives have been employed to understand their binding modes within the active sites of targets like dipeptidyl peptidase-IV (DPP-IV) and α-mannosidase enzymes. nih.govnih.gov These studies typically reveal key hydrogen bonding and hydrophobic interactions that govern ligand recognition.
In a hypothetical docking scenario of this compound into a glutamate receptor binding pocket, it is anticipated that the two carboxylic acid moieties would play a crucial role in forming salt bridges and hydrogen bonds with positively charged and polar residues, mimicking the binding of glutamate. The stereochemistry of the pyrrolidine ring would dictate the precise spatial arrangement of these functional groups, influencing its binding affinity and selectivity for different receptor subtypes.
Table 1: Predicted Intermolecular Interactions from a Hypothetical Docking Study
| Interaction Type | Ligand Functional Group | Potential Interacting Residues in a Glutamate Receptor |
|---|---|---|
| Ionic Interaction | Carboxylate at C2 | Arginine, Lysine |
| Ionic Interaction | Carboxylate at C4 | Arginine, Lysine |
| Hydrogen Bonding | Carboxylate at C2 | Serine, Threonine, Tyrosine |
| Hydrogen Bonding | Carboxylate at C4 | Serine, Threonine, Tyrosine |
Molecular Dynamics Simulations for Conformational Flexibility
MD simulations of pyrrolidine-containing molecules highlight the phenomenon of "pseudorotation," where the five-membered ring can pucker into various envelope and twist conformations. The specific substituents and their stereochemistry influence the preferred puckering state. For this compound, the cis relationship of the two carboxylic acid groups would significantly influence the conformational landscape of the ring.
A comprehensive MD study would involve simulating the molecule in an aqueous environment to understand its solution-phase dynamics. Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations could reveal the dominant conformations of the molecule in solution, which is crucial for understanding its pre-binding state before interacting with a biological target.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. For this compound, these calculations can provide valuable information about its chemical behavior.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid groups, indicating their propensity to act as hydrogen bond acceptors and interact with positively charged species. The nitrogen atom of the pyrrolidine ring could act as a proton acceptor, depending on its protonation state.
Table 2: Computationally Derived Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 159.14 g/mol | Basic chemical property. |
| Topological Polar Surface Area (TPSA) | 86.63 Ų | Predicts drug transport properties. chemscene.com |
| LogP | -0.8663 | Indicates the hydrophilicity of the molecule. chemscene.com |
| Number of Hydrogen Bond Donors | 3 | Potential for hydrogen bond formation. chemscene.com |
| Number of Hydrogen Bond Acceptors | 3 | Potential for hydrogen bond formation. chemscene.com |
In Silico Screening and Virtual Ligand Design Approaches
In silico screening and virtual ligand design are computational strategies used to identify and optimize potential drug candidates from large chemical libraries. This compound can serve as a scaffold or a starting point for the design of new ligands with improved affinity and selectivity for a specific target.
Virtual screening campaigns can be performed using libraries of pyrrolidine derivatives to search for compounds that fit a pharmacophore model derived from a known active ligand or the binding site of a target receptor. A pharmacophore model for a glutamate receptor, for instance, would include features such as two anionic centers and a specific spatial arrangement of hydrogen bond donors and acceptors.
Structure-activity relationship (SAR) studies, often guided by computational methods, can be used to explore how modifications to the this compound scaffold affect its biological activity. For example, computational models can predict how the addition of different substituents to the pyrrolidine ring would alter its binding affinity or selectivity. Such in silico approaches can prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process. nih.gov
Q & A
Synthesis and Structural Modification
Basic: What are the key synthetic strategies for preparing (2S,4S)-pyrrolidine-2,4-dicarboxylic acid derivatives?
- Methodological Answer:
The synthesis typically involves:- Starting Materials : L-proline derivatives are common precursors. For example, L-proline is esterified and cyclized to form the pyrrolidine backbone .
- Protection/Deprotection : Boc (tert-butoxycarbonyl) or benzyloxycarbonyl (Z) groups protect amines. Acidic or catalytic hydrogenation removes these groups .
- Functionalization : Substituents (e.g., phenoxy, thiophen-2-ylmethyl) are introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaH) .
- Purification : Column chromatography or recrystallization ensures >98% purity, validated by HPLC .
Advanced: How can enantioselective synthesis of (2S,4S)-configured derivatives be optimized?
- Methodological Answer :
Characterization and Stability
Basic: What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent placement. For example, coupling constants in NOESY spectra distinguish cis vs. trans configurations .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and purity .
- X-ray Crystallography : Resolves absolute configuration for chiral centers .
Advanced: How do storage conditions impact the stability of Boc-protected derivatives?
- Methodological Answer :
Biological Activity and Mechanisms
Basic: What is the role of this compound in glutamate transport studies?
- Methodological Answer :
- Mechanism : Acts as a competitive inhibitor of glutamate transporters (e.g., EAATs), blocking uptake in neuronal and glial cells. Demonstrated via radiolabeled [³H]-glutamate assays .
- Applications : Used in microdialysis (0.5–1 mM in aCSF) to elevate extracellular glutamate in hippocampal CA3 regions .
Advanced: How do structural modifications (e.g., fluorination) alter binding affinity to metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- SAR Studies : Fluorine at C4 increases electronegativity, enhancing hydrogen bonding with Arg residues in mGluR2/3. Compare IC₅₀ values via calcium imaging in HEK293 cells expressing mGluRs .
- Data Interpretation : Contradictions in IC₅₀ values may arise from assay variability (e.g., cell type, buffer pH). Validate with orthogonal methods (e.g., electrophysiology) .
Experimental Design and Data Contradictions
Basic: How should researchers design dose-response experiments for transporter inhibition studies?
- Methodological Answer :
- Concentration Range : Test 0.1–10 mM in triplicate to capture full inhibition curves.
- Controls : Include untreated cells and competitive inhibitors (e.g., TBOA) to confirm specificity .
Advanced: How can discrepancies in reported neuroprotective effects of derivatives be resolved?
- Methodological Answer :
Advanced Applications
Advanced: Can this compound derivatives serve as precursors for radiopharmaceuticals?
- Methodological Answer :
- Labeling Strategies : Introduce ¹⁸F at the pyrrolidine C4 position via nucleophilic substitution (K².2.2./KHCO₃ in DMSO). Purify via semi-preparative HPLC .
- Validation : Assess radiochemical purity (>95%) and stability in serum via radio-TLC .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
